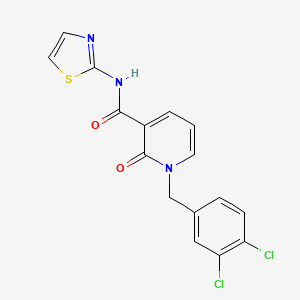

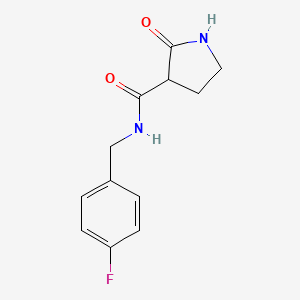

![molecular formula C18H18N2O5S B2644337 3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1112000-12-0](/img/structure/B2644337.png)

3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Ethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains ethoxy and methoxy functional groups, which are ethers, and a sulfonyl functional group, which is a sulfur-containing group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The oxadiazole ring, as well as the ether and sulfonyl groups, could potentially participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Compounds with 1,3,4-oxadiazole moieties, such as those studied by Bouklah et al. (2006), demonstrate significant efficiency as corrosion inhibitors for metals in acidic media. These substances function by adsorbing onto the metal surface, suggesting potential applications for the specified chemical in protecting metals from corrosion in industrial processes (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Pharmacological Potential

Research by Faheem (2018) on novel 1,3,4-oxadiazole and pyrazole derivatives highlighted their computational and pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant properties. This suggests the molecule could be researched for similar pharmacological applications, although drug use and dosage details were excluded from this summary (Faheem, 2018).

Antimicrobial and Antitubercular Activity

A study by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives demonstrated significant antimicrobial and antitubercular activities. This suggests that the specified chemical, with its oxadiazole and sulfonamide groups, could be explored for similar antimicrobial applications (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Antibacterial Activities Against Plant Pathogens

Compounds with 1,3,4-oxadiazole structures have been evaluated for their antibacterial activities against agricultural pathogens, such as those causing rice bacterial leaf blight and tobacco bacterial wilt. These studies indicate the potential agricultural applications of such compounds in controlling plant diseases and improving crop resistance (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Anticancer Evaluation

Research on 1,3,4-oxadiazole derivatives has also touched on their anticancer activities. Yakantham et al. (2019) synthesized derivatives that showed promise in combating human cancer cell lines, suggesting a pathway for the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-3-24-15-6-4-13(5-7-15)18-19-17(25-20-18)12-26(21,22)16-10-8-14(23-2)9-11-16/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLJZADIWFHXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2644267.png)

![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)

![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)